Propan-2-yl 3,4-dibromo-5-methylbenzoate
Description
Contextualization of Substituted Benzoate (B1203000) Esters in Synthetic Chemistry and Research
Substituted benzoate esters are a cornerstone of synthetic organic chemistry, valued for their versatility as intermediates, protecting groups, and core components of biologically active molecules. The ester functionality itself is relatively stable but can be readily hydrolyzed or transformed into other functional groups, providing a strategic linchpin in multistep syntheses. The aromatic ring can be functionalized through electrophilic substitution reactions, with the nature and position of existing substituents dictating the regioselectivity of subsequent transformations. In the realm of medicinal chemistry, the benzoate scaffold is a common feature in drug molecules, where substituents on the ring are systematically varied to modulate pharmacological activity, solubility, and metabolic stability.
Significance of Bromine Functionality in Aromatic Systems and its Synthetic Implications
The incorporation of bromine atoms into aromatic systems is a pivotal strategy in organic synthesis. Bromine, as a halogen, exerts a deactivating yet ortho-, para-directing influence on electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. This directing effect is a powerful tool for controlling the regiochemistry of further functionalization.
Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. Organobromine compounds are key precursors for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings, which are fundamental for the construction of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making brominated aromatics invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org
Overview of Research Trajectories for Complex Halogenated Ester Systems
Research into complex halogenated ester systems is a dynamic and expanding field, driven by the quest for new molecules with tailored properties. Current research trajectories can be broadly categorized into several key areas:
Methodology Development: A significant focus is on the development of novel and efficient methods for the selective halogenation and esterification of complex aromatic substrates. This includes the use of new catalysts, such as palladium-based systems for directed C-H bond functionalization, to achieve regioselectivities that are not accessible through classical electrophilic substitution reactions. nih.govrsc.org
Medicinal Chemistry: There is extensive research into the synthesis and biological evaluation of halogenated esters as potential therapeutic agents. The introduction of halogens can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Structure-activity relationship (SAR) studies of halogenated benzoic acid esters are actively pursued to optimize their pharmacological profiles for various diseases. researchgate.netnih.gov
Materials Science: Halogenated aromatic compounds, including esters, are investigated for their potential in materials science. The presence of heavy atoms like bromine can influence properties such as flame retardancy, liquid crystallinity, and performance in organic electronic devices.
Environmental and Biological Studies: The environmental fate and biological impact of polyhalogenated aromatic compounds are areas of ongoing investigation. This includes studying their persistence, bioaccumulation, and potential toxicity. nih.gov
Historical Development and Contemporary Relevance of Propan-2-yl 3,4-dibromo-5-methylbenzoate Analogues
The historical development of brominated organic compounds dates back to the 19th century, with early applications in medicine and dyes. The industrial-scale production of bromine and its compounds surged in the 20th century, driven by applications such as gasoline additives and agricultural chemicals. Over time, the focus has shifted towards more specialized applications in pharmaceuticals and flame retardants. nih.gov
The contemporary relevance of analogues of this compound lies primarily in their potential as intermediates in the synthesis of more complex molecules. For instance, the closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, has been identified as an important intermediate in the synthesis of various natural products, including fungal metabolites and isocoumarins. researchgate.netrsc.org
The polysubstituted nature of these compounds makes them interesting candidates for SAR studies in medicinal chemistry. The specific substitution pattern of two bromine atoms and a methyl group can influence the electronic distribution and steric profile of the molecule, which in turn can affect its interaction with biological targets. Research into the biological activity of substituted bromobenzoates continues to be an active area. nih.gov The development of new catalytic methods for the regioselective bromination of substituted benzoic acids continues to be an area of active research, promising more efficient access to complex molecules like this compound and its analogues. nih.govrsc.org
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | nih.gov |
| Methyl 3,5-dibromo-4-methylbenzoate | C₉H₈Br₂O₂ | 307.97 | rsc.org |
Table 2: Spectroscopic Data for an Analogous Compound: Methyl 3,5-dibromo-4-methylbenzoate
| Type of Data | Observed Values | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H) | |
| MS (ESI) | m/z (M+H) = 231.0 |
Note: The mass spectrometry data for Methyl 3-bromo-4-methylbenzoate appears to correspond to the monobrominated precursor, 3-bromo-4-methylbenzoic acid, which has a molecular weight that would result in an m/z of 231 with a methyl ester.
Properties
IUPAC Name |
propan-2-yl 3,4-dibromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYZVZTMRCASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate and Analogues
Esterification Reactions for Carboxylic Acids and Alcohols
The formation of the ester bond between the carboxylic acid (3,4-dibromo-5-methylbenzoic acid) and the alcohol (propan-2-ol) is the final key step in synthesizing the target compound. Various methods exist, from classic acid-catalyzed reactions to milder, modern techniques designed to accommodate sensitive or sterically hindered substrates.
Fischer Esterification Variants for Propan-2-yl 3,4-dibromo-5-methylbenzoate Synthesis
Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting 3,4-dibromo-5-methylbenzoic acid with propan-2-ol.
The reaction is an equilibrium process. masterorganicchemistry.com To achieve high yields of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (propan-2-ol), which also serves as the solvent, and by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction rate can be influenced by steric hindrance around the carboxylic acid, which in this case includes a bromine atom ortho to the carboxyl group. Kinetic studies on similar systems involving isopropanol (B130326) show that while the reaction proceeds, it may require elevated temperatures and extended reaction times to achieve high conversion. ucr.ac.cr
| Parameter | Condition | Purpose |
| Reactants | 3,4-dibromo-5-methylbenzoic acid, Propan-2-ol | Acid and alcohol precursors |
| Catalyst | Concentrated H₂SO₄, TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid masterorganicchemistry.com |
| Solvent | Excess Propan-2-ol | Serves as reactant and solvent, shifts equilibrium masterorganicchemistry.com |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Water Removal | Dean-Stark Apparatus | Removes water to drive equilibrium towards ester formation masterorganicchemistry.com |
Transesterification Approaches to this compound
Transesterification is an alternative route where a more common ester of the carboxylic acid, such as a methyl or ethyl ester, is converted into the desired isopropyl ester. This process involves reacting the starting ester (e.g., Methyl 3,4-dibromo-5-methylbenzoate) with a large excess of propan-2-ol. The reaction can be catalyzed by either acids (H₂SO₄) or bases (e.g., potassium hydroxide (B78521), KOH, or sodium isopropoxide). ui.ac.idresearchgate.net
Alkaline-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed methods. ui.ac.id The mechanism involves the nucleophilic attack of the isopropoxide ion on the carbonyl carbon of the starting ester. The equilibrium is driven by the large excess of propan-2-ol. This method is particularly prevalent in the synthesis of fatty acid isopropyl esters and can be adapted for aromatic esters. ui.ac.idresearchgate.netui.ac.id
Microwave-Assisted Esterification Techniques for Enhanced Yields
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of esterification, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comresearchgate.net
This enhancement is due to the efficient and rapid heating of the polar reactants (carboxylic acid, alcohol) and catalyst by direct coupling with microwave energy. researchgate.net Microwave-assisted Fischer esterification of substituted benzoic acids has been shown to be highly effective, achieving good yields in as little as 15 minutes under sealed-vessel conditions. researchgate.net Similarly, coupling reagent-mediated syntheses can also be accelerated using microwave energy, providing a rapid and efficient route to esters under mild conditions. nih.gov For example, DCC coupling reactions that give poor yields under standard conditions have been successfully driven to completion in minutes with microwave assistance. nih.gov
Precursor Synthesis and Halogenation Strategies
The availability of the starting material, 3,4-dibromo-5-methylbenzoic acid, is critical. Its synthesis requires a strategic approach to introducing the substituents onto the aromatic ring with the correct regiochemistry.
Synthesis of 3,4-Dibromo-5-methylbenzoic Acid Precursors
A plausible synthetic route to 3,4-dibromo-5-methylbenzoic acid begins with a more readily available precursor, such as 3-methylbenzoic acid (m-toluic acid). wikipedia.orgmedchemexpress.com However, direct dibromination of m-toluic acid is problematic due to competing directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups, which would lead to a mixture of isomers.
A more controlled and regioselective synthesis would involve a multi-step process. One logical pathway begins with 1-bromo-3,5-dimethylbenzene.
Oxidation: The starting material, 1-bromo-3,5-dimethylbenzene, undergoes selective oxidation of one of its methyl groups to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. chemicalbook.com This reaction yields 3-bromo-5-methylbenzoic acid . chemicalbook.com
Electrophilic Bromination: The second bromine atom is introduced via electrophilic aromatic substitution on 3-bromo-5-methylbenzoic acid. In this molecule, the regiochemical outcome is controlled by the directing effects of the three existing substituents:
-CH₃ group: Activating and ortho-, para-directing (to positions 2, 4, 6).
-COOH group: Deactivating and meta-directing (to position 5).
-Br atom: Deactivating but ortho-, para-directing (to positions 2, 4, 6).
The strongly activating methyl group has the dominant influence on the position of the incoming electrophile. It directs the bromination to its ortho positions (4 and 6). Position 4 is favored over position 6 due to reduced steric hindrance. Therefore, bromination of 3-bromo-5-methylbenzoic acid with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) is expected to selectively yield the desired 3,4-dibromo-5-methylbenzoic acid product.
Regioselective Bromination Techniques for Substituted Benzoic Acids and Their Precursors
The synthesis of the target compound's precursor, 3,4-dibromo-5-methylbenzoic acid, from a simpler starting material like 3-methylbenzoic acid presents a significant regiochemical challenge. Traditional electrophilic aromatic substitution is complicated by the competing directing effects of the electron-withdrawing carboxylic acid group (meta-directing) and the electron-donating methyl group (ortho-, para-directing). Consequently, achieving the desired 3,4-dibromo substitution pattern on a 5-methylbenzoic acid core requires advanced synthetic strategies that override these natural selectivities.
Classic bromination methods for benzoic acids often necessitate harsh conditions, such as high temperatures or the use of strong acids. nih.gov However, modern organometallic catalysis offers milder and more selective alternatives. Palladium(II)-catalyzed C–H bromination has emerged as a powerful tool for functionalizing benzoic acid derivatives in a site-selective manner. nih.govrsc.orgrsc.org This technique typically employs a directing group to guide the catalyst to a specific C-H bond, enabling bromination at positions that are difficult to access via conventional electrophilic substitution. rsc.orgrsc.org For instance, Pd-catalyzed reactions using reagents like N-bromophthalimide (NBP) can achieve meta-C-H bromination with high selectivity, even on complex di-substituted benzoic acids. nih.govrsc.org These methods are often tolerant of various functional groups and can provide valuable, multi-halogenated products in a single, straightforward step. rsc.org
Another approach involves the use of specific brominating agents and conditions designed to favor certain isomers. The choice of brominating reagent, solvent, and the presence of additives can influence the reaction's outcome. For instance, bromination of some substrates can be achieved using a bromide/bromate mixture, which generates the reactive species in situ. researchgate.netrsc.org
Optimization of Bromination Conditions and Reagent Selection
Optimizing the bromination step is critical for maximizing the yield of the desired 3,4-dibromo-5-methylbenzoic acid precursor while minimizing the formation of unwanted isomers and byproducts. This optimization involves careful selection of the brominating agent, catalyst, solvent, and reaction temperature.
Brominating Agents: A variety of reagents can be used for the bromination of aromatic rings.
Molecular Bromine (Br₂): The traditional reagent, often used with a Lewis acid catalyst. However, its use can sometimes lead to a lack of selectivity and requires harsh conditions. orgsyn.org
N-Bromoamides and N-Bromoimides: Reagents such as N-bromosuccinimide (NBS) and N-bromophthalimide (NBP) are often milder and more selective than Br₂. rsc.orggoogle.com NBP, in conjunction with a palladium catalyst, has proven effective for the meta-bromination of benzoic acid derivatives. rsc.org Visible light can also be used to promote site-selective aliphatic C-H bromination with N-bromoamides, highlighting the diverse reactivity of these reagents. acs.org
Reaction Conditions: The conditions under which bromination is performed have a profound impact on the reaction's success.
Catalyst: For challenging transformations, a catalyst is often essential. Palladium(II) acetate (B1210297) is a common catalyst for directed C-H bromination. nih.govrsc.org The reaction may also require a ligand, such as N-Ac-Gly-OH, and an acid additive to achieve optimal yields. nih.gov
Solvent: The choice of solvent can affect reagent solubility and reaction kinetics. Hexafluoroisopropanol (HFIP) has been used as a solvent in Pd-catalyzed bromination reactions. nih.gov
Temperature: Reaction temperatures must be carefully controlled. Pd-catalyzed C-H bromination of benzoic acid derivatives has been successfully carried out at 60 °C. nih.gov
The table below summarizes optimized conditions for the Pd-catalyzed meta-C-H bromination of various benzoic acid derivatives, which showcases the parameters relevant to synthesizing the precursor for this compound.
Table 1: Optimized Conditions for Pd-Catalyzed meta-C–H Bromination of Benzoic Acid Derivatives
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Substrate | Benzoic acid derivative with directing group | nih.gov |
| Catalyst | Pd(OAc)₂ (0.01 mmol) | nih.gov |
| Ligand | N-Ac–Gly–OH (0.06 mmol) | nih.gov |
| Brominating Agent | N-bromophthalimide (NBP) or similar | nih.govrsc.org |
| Acid Additive | A-1 (0.05 mmol) | nih.gov |
| Solvent | HFIP (1 mL) | nih.gov |
| Temperature | 60 °C | nih.gov |
| Atmosphere | Argon | nih.gov |
Catalyst Systems and Reaction Optimization for this compound Formation
The final step in the synthesis is the esterification of 3,4-dibromo-5-methylbenzoic acid with propan-2-ol. The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com This reaction is an equilibrium process, and optimization is geared towards shifting the equilibrium to favor the ester product. masterorganicchemistry.com Key strategies include using a large excess of one reactant (usually the alcohol) or removing water as it is formed. masterorganicchemistry.com
Homogeneous Catalysis in Esterification of Brominated Benzoates
Homogeneous catalysts are dissolved in the reaction medium and are highly effective for esterification.
Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the conventional catalysts for Fischer esterification. google.comnumberanalytics.comnih.gov They function by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. numberanalytics.com
N-Bromosuccinimide (NBS): Interestingly, NBS, typically known as a brominating agent, has also been employed as an efficient and selective metal-free catalyst for the direct esterification of substituted benzoic acids. nih.gov This method is tolerant of air and moisture and allows for a simple synthetic and isolation procedure. nih.gov
Triphenylphosphine (B44618)/N-halosuccinimide Systems: A combination of triphenylphosphine (PPh₃) and N-bromo- or N-iodosuccinimide can also be used for ester preparation. nih.gov However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct in equimolar amounts, which can be difficult to remove during purification. nih.gov
Heterogeneous Catalysts for Enhanced this compound Yields
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction product and potential for recycling, which aligns with the principles of green chemistry. mdpi.comdergipark.org.tr
Modified Clays: Montmorillonite K10 clay, an easily available material, can be activated with orthophosphoric acid to create a potent solid acid catalyst (PMK). ijstr.org This modified clay has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org
Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts for various organic reactions, including esterification. nih.govmdpi.com H-beta zeolites, for example, have demonstrated superior performance in the benzoylation of phenol (B47542) with benzoic acid, a related reaction involving ester intermediates. mdpi.com
Supported Nanoparticles: Iron oxide nanoparticles supported on a mesoporous silica (B1680970) material like SBA-15 have been developed as an efficient and recoverable catalyst for the solvent-free esterification of various carboxylic acids. mdpi.com
Ion-Exchange Resins: Solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, are widely used in esterification reactions. dergipark.org.trresearchgate.net They offer good catalytic activity and can be easily filtered off after the reaction. dergipark.org.tr
Table 2: Comparison of Heterogeneous Catalysts for Esterification of Benzoic Acid
| Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | 10 wt% catalyst, solvent-free, reflux, 5 hours | High yields, no solvent required, readily available material | ijstr.org |
| H-Beta Zeolites | Solvent-free, 190 °C | High conversion and selectivity, shape selectivity | mdpi.com |
| Supported Iron Oxide Nanoparticles (FeNP/SBA-15) | Solvent-free, optimized time and temperature | High activity, excellent recyclability, economic | mdpi.com |
| Amberlyst-15 | 55-75 °C, excess alcohol | Commercially available, effective solid acid, reusable | dergipark.org.trresearchgate.net |
Solvent Effects and Reaction Condition Optimization (Temperature, Pressure, Time)
The optimization of reaction conditions is paramount for maximizing the yield of this compound.
Solvent Effects: The choice of solvent can significantly influence the esterification reaction. numberanalytics.com An ideal solvent should be inert and capable of dissolving the reactants. numberanalytics.com Solvents with a high dielectric constant can enhance the reaction rate by stabilizing the transition state. numberanalytics.com Common solvents include toluene (B28343), dichloromethane, and acetonitrile (B52724). numberanalytics.com However, thermodynamic studies show that solvents can have a strong impact on the reaction equilibrium itself; for example, acetonitrile (ACN) promotes the esterification of acetic acid, whereas dimethylformamide (DMF) strongly suppresses it. elsevierpure.com For Fischer esterification, a solvent like toluene is often used in conjunction with a Dean-Stark apparatus to azeotropically remove water, thereby driving the reaction to completion. numberanalytics.commasterorganicchemistry.com
Temperature, Pressure, and Time:
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decarboxylation of the acid. numberanalytics.com The optimal temperature for Fischer esterification is often in the range of 50–100 °C, depending on the specific reactants and catalyst. numberanalytics.com
Pressure: Pressure can be a significant factor, especially when dealing with volatile reactants or products. numberanalytics.com Running the reaction under reduced pressure can help remove volatile products like water, shifting the equilibrium forward. researchgate.net Conversely, increasing the pressure can help retain volatile reactants in the mixture. numberanalytics.com
Time: Esterification is an equilibrium reaction, and sufficient time must be allowed for the reaction to approach completion. The optimal reaction time is determined by monitoring the reaction's progress, often through techniques like chromatography.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. nih.govfrontiersin.org These principles can be applied to both the bromination and esterification steps in the synthesis of this compound.
Greener Bromination:
Atom-Efficient Reagents: Using a bromide/bromate couple (prepared from the alkaline intermediate of industrial bromine recovery) as a brominating reagent is an eco-friendly approach. researchgate.netrsc.org This method avoids the direct handling of hazardous liquid bromine and demonstrates high bromine atom efficiency. rsc.org
Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as diethyl carbonate is a key improvement. scilit.com
Greener Esterification:
Catalyst Selection: The use of recyclable heterogeneous catalysts like modified clays, zeolites, or supported nanoparticles is a cornerstone of green esterification. mdpi.comdergipark.org.trijstr.org These solid catalysts eliminate the need for corrosive mineral acids and simplify product purification, reducing waste. mdpi.comdergipark.org.tr
Solvent-Free Reactions: Performing the esterification under solvent-free (neat) conditions, where the alcohol reactant also serves as the solvent, is a highly effective green strategy. mdpi.comijstr.org This minimizes waste and simplifies the process.
Alternative Catalysts: Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as novel, environmentally friendly dual solvent-catalysts for esterification. dergipark.org.trresearchgate.net They are often biodegradable, have low cost, and can be easily separated and reused. dergipark.org.tr
Bio-based Routes: On a broader scale, developing production pathways from renewable resources represents a significant advancement in green chemistry. nih.gov For example, engineered microorganisms have been used to produce benzoic acid from glucose, offering a potential bio-based starting point for the synthesis of benzoate (B1203000) derivatives. nih.gov
Solvent-Free or Environmentally Benign Solvent Methodologies
The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a significant contributor to environmental pollution. Consequently, a key aspect of green chemistry is the development of solvent-free reactions or the substitution of hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG).
Another strategy involves the use of environmentally friendly solvents. Water, for example, has been employed as a solvent for the efficient synthesis of various substituted heterocyclic compounds, such as benzothiazole-2-thiols, in excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.orgresearchgate.net Ethanol is another green solvent that has been utilized in the catalyst-free synthesis of substituted benzimidazoles and benzothiazoles at room temperature, resulting in nearly quantitative yields and high atom economy. bohrium.com The synthesis of 2,3-disubstituted benzo[b]thiophenes has also been accomplished in high yields using ethanol as a solvent with safe and inexpensive inorganic reagents. uwf.edu
For the synthesis of benzoate esters specifically, deep eutectic solvents (DES) have been shown to be applicable for catalytic applications in esterification reactions. researchgate.net Furthermore, the one-pot solvent-free synthesis of sodium benzoate from the oxidation of benzyl (B1604629) alcohol has been demonstrated using an efficient AuAg/TiO2 catalyst, highlighting the potential for direct synthesis from precursor materials without the need for traditional solvents. rsc.org
The following table summarizes various environmentally benign synthetic methodologies applicable to the formation of benzoate esters and related compounds.
| Reaction/Product Type | Methodology | Solvent | Catalyst | Key Advantages |
| Substituted Benzothiazoles | Microwave-assisted | Solvent-free | NaY zeolite | Clean, fast, efficient, low cost |
| Benzothiazole-2-thiols | Cyclization | Water | None (metal/ligand-free) | Excellent yield, short reaction time |
| Substituted Benzimidazoles | Condensation | Ethanol | None (catalyst-free) | Nearly quantitative yield, high atom economy |
| 2,3-disubstituted benzo[b]thiophenes | Electrophilic Cyclization | Ethanol | Inorganic reagents | High yields, mild conditions |
| Sodium Benzoate | Oxidation of Benzyl Alcohol | Solvent-free | AuAg/TiO2 | One-pot, efficient |
| Benzoic Acid Esterification | Esterification | - | Deep Eutectic Solvents | Green catalyst application |
These examples demonstrate a clear trend towards the elimination or replacement of hazardous solvents in the synthesis of aromatic compounds, providing a strong foundation for developing a green synthetic route to this compound.
Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no waste is generated.
The synthesis of this compound via the direct esterification of 3,4-dibromo-5-methylbenzoic acid with propan-2-ol is an example of a condensation reaction. In this reaction, a molecule of water is eliminated for every molecule of the ester formed. This inherent loss of a byproduct means the reaction cannot achieve a 100% atom economy.
The theoretical percent atom economy for this esterification can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound:
Reactants:
3,4-dibromo-5-methylbenzoic acid (C₈H₆Br₂O₂)
Propan-2-ol (C₃H₈O)
Product:
this compound (C₁₁H₁₂Br₂O₂)
Water (H₂O) - Byproduct
The table below details the molecular weights and the calculation of atom economy for this reaction.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 3,4-dibromo-5-methylbenzoic acid | C₈H₆Br₂O₂ | 309.94 | Reactant |
| Propan-2-ol | C₃H₈O | 60.10 | Reactant |
| Total Reactants | 370.04 | ||
| This compound | C₁₁H₁₂Br₂O₂ | 352.02 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Atom Economy Calculation | (352.02 / 370.04) x 100 | ~95.13% |
While an atom economy of approximately 95.13% is relatively high, waste is still generated. To minimize waste, several strategies can be employed. The use of a catalyst, for instance, can improve reaction efficiency and selectivity, reducing the formation of unwanted side products. researchgate.netgoogle.com In the context of benzoic acid esterification, various catalysts have been studied, including tin(II) compounds and p-toluenesulfonic acid. researchgate.netgoogle.com The development of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles used in the synthesis of 2-thio-substituted benzothiazoles, further contributes to waste reduction by eliminating the need for catalyst separation and disposal after each cycle. eurjchem.com
Furthermore, process optimization, such as controlling reaction temperature and time, can maximize the conversion of reactants to the desired product, thereby minimizing the amount of unreacted starting materials that would need to be separated and potentially discarded. researchgate.net The economics of an esterification process are improved when the complexity and time required for the physical separation of the product from catalysts, excess reactants, and byproducts are low. google.com
Advanced Spectroscopic and Structural Elucidation of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Propan-2-yl 3,4-dibromo-5-methylbenzoate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
Elucidation of Proton and Carbon Chemical Shifts Influenced by Bromine and Ester Groups
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the two bromine atoms and the ester functionality significantly influences the chemical shifts of the aromatic protons and carbons. The bromine atoms, through their inductive effect, deshield the adjacent aromatic protons and carbons, causing them to resonate at a lower field (higher ppm values). spcmc.ac.in The ester group also contributes to this deshielding effect on the aromatic ring.
The propan-2-yl group will exhibit characteristic signals: a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the methine proton will be shifted downfield due to its proximity to the electron-withdrawing ester oxygen.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H-2 | 7.8 - 8.0 | d |
| Aromatic H-6 | 7.6 - 7.8 | d |
| Isopropyl CH | 5.1 - 5.3 | sept |
| Aromatic CH₃ | 2.4 - 2.6 | s |
| Isopropyl CH₃ | 1.3 - 1.5 | d |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 163 - 165 |
| Aromatic C-1 | 133 - 135 |
| Aromatic C-2 | 130 - 132 |
| Aromatic C-3 | 125 - 127 |
| Aromatic C-4 | 128 - 130 |
| Aromatic C-5 | 138 - 140 |
| Aromatic C-6 | 128 - 130 |
| Isopropyl CH | 69 - 71 |
| Aromatic CH₃ | 20 - 22 |
| Isopropyl CH₃ | 21 - 23 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound Structural Confirmation
To definitively assign all proton and carbon signals and confirm the proposed structure, a suite of 2D NMR experiments is essential. spectroscopyonline.comresearchgate.netspectroscopyonline.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons. It would also show a weak long-range coupling between the aromatic protons H-2 and H-6. spectroscopyonline.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its attached carbon. For instance, the aromatic proton signal at ~7.8-8.0 ppm would correlate with the carbon signal at ~130-132 ppm. researchgate.netspectroscopyonline.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The isopropyl methine proton to the carbonyl carbon.
The aromatic protons (H-2 and H-6) to the carbonyl carbon.
The aromatic methyl protons to the C-5, C-4, and C-6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the isopropyl methine proton and the aromatic proton at the C-6 position, providing evidence for the orientation of the ester group relative to the aromatic ring. nih.govyoutube.com
Advanced NMR Studies on Conformational Dynamics and Rotational Barriers
The propan-2-yl group and the ester linkage are not static and can exhibit conformational dynamics. The rotation around the C(aromatic)-C(O) bond and the C-O bond of the ester can be investigated using variable temperature NMR studies. researchgate.net By monitoring changes in chemical shifts or the coalescence of signals at different temperatures, the energy barriers for these rotational processes can be determined. While significant rotational barriers are not anticipated to be high for this specific molecule, such studies can provide valuable insights into its conformational preferences and flexibility in solution. researchgate.netthieme-connect.de
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are instrumental in identifying the functional groups present in this compound.
Vibrational Analysis of Carbonyl, Aromatic Ring, and C-Br Modes in this compound
The infrared and Raman spectra of this compound will be dominated by several key vibrational modes:
Carbonyl (C=O) Stretch: A strong absorption in the FTIR spectrum is expected in the range of 1715-1730 cm⁻¹. spcmc.ac.inspectroscopyonline.com This is a characteristic band for aromatic esters. The corresponding Raman signal is typically weaker.
Aromatic Ring (C=C) Stretches: The aromatic ring will give rise to a series of bands in the region of 1600-1450 cm⁻¹. These absorptions confirm the presence of the benzene (B151609) ring.
C-O Stretch: The ester C-O stretching vibrations will appear as strong bands in the FTIR spectrum, typically in the 1300-1100 cm⁻¹ region. spectroscopyonline.com
C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. spectroscopyonline.com These bands are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | 1715 - 1730 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1300 - 1100 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 2980 - 2850 |
| C-Br | Stretch | 600 - 500 |
Influence of Halogenation on Characteristic Absorption Bands
The presence of the two bromine atoms on the aromatic ring has a discernible effect on the vibrational frequencies. The electron-withdrawing nature of the halogens can influence the electronic distribution within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For a molecule like this compound, HRMS provides an unambiguous molecular formula and offers deep insights into its structure through the analysis of fragmentation patterns.
The choice of ionization technique is critical in mass spectrometry, as it dictates the nature of the resulting mass spectrum.
Electron Ionization (EI-MS): This is a high-energy technique that typically causes extensive fragmentation of the analyte molecule. The resulting mass spectrum is a "fingerprint" rich in structural information. For this compound, the molecular ion ([M]•+) would be observed, and its high-resolution measurement would confirm the elemental composition (C₁₁H₁₂Br₂O₂). The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info
Expected primary fragmentations would include:
Loss of the isopropoxy radical (•OCH(CH₃)₂): This would lead to the formation of a very stable 3,4-dibromo-5-methylbenzoyl acylium ion. This is often a prominent peak in the spectra of benzoate (B1203000) esters. docbrown.info
Loss of the isopropyl group: Cleavage of the C-O bond can result in the loss of a propyl radical, or through rearrangement, the loss of propene.
Loss of Bromine: Sequential loss of the two bromine atoms (•Br) from the molecular ion or other fragments is also a characteristic fragmentation pathway for halogenated compounds. csbsju.edu
Fragments from the ester chain: The isopropyl cation [CH(CH₃)₂]⁺ is a stable secondary carbocation and would be expected. docbrown.info
Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that imparts little excess energy to the molecule. researchgate.net It is ideal for confirming molecular weight. When analyzed via ESI in positive ion mode, the compound would primarily be observed as the protonated molecule, [M+H]⁺. It can also form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). Fragmentation can be induced in the gas phase through techniques like collision-induced dissociation (CID), which would likely yield the same stable acylium ion seen in EI-MS. nih.gov
Predicted EI-MS Fragmentation Data for this compound
| m/z (Nominal Mass) | Proposed Ion Formula | Identity/Origin |
| 350/352/354 | [C₁₁H₁₂Br₂O₂]⁺ | Molecular Ion Peak Cluster ([M]•+) |
| 291/293/295 | [C₈H₅Br₂O]⁺ | Loss of isopropoxy group (•OCH(CH₃)₂) |
| 273/275 | [C₁₁H₁₂BrO₂]⁺ | Loss of one bromine atom (•Br) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.org
For a molecule containing two bromine atoms, like this compound, this leads to a highly characteristic pattern of three peaks for the molecular ion and any bromine-containing fragments:
M peak: Corresponds to the ion with two ⁷⁹Br atoms.
M+2 peak: Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom. This is the most probable combination.
M+4 peak: Corresponds to the ion with two ⁸¹Br atoms.
The relative intensity of these M, M+2, and M+4 peaks will be in a distinctive ratio of approximately 1:2:1. whitman.edunih.gov Observing this pattern provides unambiguous confirmation of the presence of two bromine atoms in the ion. This pattern would be evident for the molecular ion cluster (m/z 350, 352, 354) and for any fragments that retain both bromine atoms, such as the acylium ion (m/z 291, 293, 295).
Theoretical Isotopic Distribution for a Dibrominated Ion
| Peak | Isotopic Composition | Relative Intensity Ratio |
| M | (⁷⁹Br)(⁷⁹Br) | ~1 |
| M+2 | (⁷⁹Br)(⁸¹Br) | ~2 |
| M+4 | (⁸¹Br)(⁸¹Br) | ~1 |
X-ray Crystallography of this compound
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated. This map allows for the determination of the precise coordinates of each atom in the crystal's unit cell, yielding definitive information on bond lengths, bond angles, and torsional angles. While no specific crystal structure for this compound has been reported, this technique would provide the ultimate proof of its molecular structure in the solid state.
The data from X-ray diffraction also reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For the title compound, several key interactions would be anticipated:
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In the crystal structure of this compound, one could expect to find C-Br···O interactions, where the bromine interacts with the carbonyl oxygen of a neighboring ester group, or C-Br···Br-C interactions, which are common in the crystal structures of dibrominated aromatic compounds. uchile.clmdpi.com The strength and geometry of these bonds are highly directional and play a crucial role in dictating the supramolecular architecture.
π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions involve the face-to-face or offset stacking of the benzene rings of adjacent molecules, contributing significantly to the crystal's stability. The presence of substituents on the ring influences the geometry of this stacking.
C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the methyl and isopropyl C-H groups as donors and the carbonyl oxygen or the aromatic π-system as acceptors can also be present, further stabilizing the crystal packing.
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| Halogen Bond | C-Br | Carbonyl Oxygen (O=C) | An interaction between the electrophilic region of a bromine atom and the lone pair of the ester's carbonyl oxygen. uchile.cl |
| Halogen Bond | C-Br | Bromine (Br-C) | An interaction between the bromine atoms of two adjacent molecules. mdpi.com |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Attractive interaction between the π-electron systems of neighboring benzene rings. uchile.cl |
The solid-state conformation of the molecule is "frozen" within the crystal lattice and is precisely determined by X-ray crystallography. It is expected that the ester functional group would be largely coplanar with the benzene ring to maximize π-conjugation. The isopropyl group, however, has rotational freedom. Its specific orientation relative to the rest of the molecule would be fixed in the solid state to optimize packing and intermolecular interactions. researchgate.net The molecule itself possesses rotatable bonds, notably the C-O and C-C bonds of the ester linkage.
In the solution phase, the molecule is much more dynamic. While the preference for planarity between the ester and the ring likely persists, the molecule would exist as an equilibrium of multiple conformers. The barrier to rotation around the single bonds would be relatively low, allowing for rapid interconversion at room temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) could provide information about the average conformation in solution. A comparison between the single, static conformation observed in the crystal structure and the dynamic equilibrium present in solution provides valuable insight into the molecule's conformational flexibility and the influence of intermolecular forces on its structure.
Computational and Theoretical Investigations of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate
Quantum Chemical Calculations (Density Functional Theory, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for predicting molecular properties with high accuracy. researchgate.netepstem.net These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying organic molecules. researchgate.netepstem.net
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Propan-2-yl 3,4-dibromo-5-methylbenzoate, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.
Studies on structurally similar compounds, such as methyl 3,5-dibromo-4-methylbenzoate, reveal that the benzene (B151609) ring is essentially planar. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the carboxylate group is a key parameter. In a related methyl ester, this angle was found to be 7.1(2)°. nih.govresearchgate.net For this compound, conformational analysis would also explore the rotation around the C-O bond of the isopropyl group to identify the most stable orientation of this moiety relative to the benzoate (B1203000) core. The optimized geometry is the basis for all further computational property predictions.
Interactive Table: Representative Optimized Geometrical Parameters for a Substituted Dibromo-Methylbenzoate Note: The following data is based on a closely related structure, methyl 3,5-dibromo-4-methylbenzoate, and serves as an illustrative example of the type of data obtained from geometry optimization.
| Parameter | Atom Pair/Group | Typical Value (Å or °) |
| Bond Length | C-Br | ~1.88 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Dihedral Angle | Benzene Ring vs. Carboxylate Group | ~7.1° |
| Data derived from crystal structure analysis of methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net |
Electronic structure analysis provides a map of the electron distribution within the molecule, which is key to understanding its reactivity.
HOMO-LUMO Energetics: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests the molecule is more easily polarized and more reactive. researchgate.net For this compound, the electron-withdrawing bromine atoms and the ester group would significantly influence the energies of these orbitals.
Interactive Table: Illustrative Frontier Orbital Energies Note: This table presents typical energy values from DFT calculations on a substituted organic molecule to illustrate the concept.
| Orbital | Energy (eV) | Significance |
| HOMO | -6.7 eV | Electron-donating capability |
| LUMO | -2.6 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.1 eV | Index of chemical reactivity and stability |
| Illustrative data based on DFT calculations for similar aromatic esters. researchgate.net |
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be concentrated around the oxygen atoms of the ester carbonyl group, while the regions near the hydrogen atoms and bromine atoms would show less negative or positive potential. epstem.net
Charge Distribution: Mulliken charge analysis or other charge partitioning schemes are used to calculate the partial atomic charge on each atom in the molecule. epstem.net This provides a quantitative measure of the electron distribution, highlighting the polarity of different bonds.
Computational methods can predict various types of spectra for a molecule. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net Theoretical values are often plotted against experimental values, and a linear regression analysis is performed. A high correlation coefficient (R²) indicates an excellent agreement between the calculated structure and the actual molecule in the solution. epstem.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Because the calculations assume a harmonic oscillator model, the calculated frequencies are often systematically higher than the experimental ones. They are typically scaled by an empirical factor to improve the match with experimental data. researchgate.net
UV-Vis and ECD Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For chiral molecules, Electronic Circular Dichroism (ECD) spectra can also be simulated to determine the absolute configuration.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. researchgate.net MD simulations provide a detailed view of the molecule's dynamic behavior, including its flexibility and interactions with its environment.
MD simulations can explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the isopropyl group and the ester linkage. The simulations would track the rotation around the C(ring)-C(O) and O-C(isopropyl) bonds, revealing the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape fluctuates under thermal energy. The number of rotatable bonds is a key descriptor in computational chemistry. ambeed.com
The conformation and stability of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules (such as water or organic solvents) surrounding the solute. These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and show how the solvent affects the conformational preferences of the ester and isopropyl groups. For instance, a polar solvent might stabilize conformations where the polar ester group is more exposed, whereas a non-polar solvent might favor more compact structures.
Structure-Reactivity Relationship Prediction for Halogenated Benzoate Esters
The reactivity of halogenated benzoate esters, such as this compound, is significantly influenced by the nature and position of the substituents on the benzene ring. The quantitative correlation of a compound's structure with its reactivity can be effectively predicted using computational models and established principles like the Hammett equation. libretexts.org This equation provides a framework for understanding how electron-donating or electron-withdrawing groups affect the reaction rates and equilibrium constants of various organic reactions.
Computational studies on substituted benzoic acids have shown a strong correlation between the calculated properties and experimentally observed reactivity. For instance, the acid strengths (Ka) of substituted benzoic acids vary considerably with the substituent and its position. libretexts.org Electron-withdrawing groups, such as nitro groups, significantly increase acid strength, while electron-donating groups like methyl and methoxy (B1213986) groups can either have a smaller acid-strengthening effect or decrease the acid strength depending on their position. libretexts.org These electronic effects also impact the rates of reactions such as the basic hydrolysis of substituted ethyl benzoates, where electron-withdrawing groups increase the rate and electron-donating groups decrease it. libretexts.org
For this compound, the two bromine atoms at positions 3 and 4 are expected to be strongly electron-withdrawing, thereby increasing the electrophilicity of the carbonyl carbon and making the ester more susceptible to nucleophilic attack. The methyl group at the 5-position, being weakly electron-donating, will have a comparatively minor counteracting effect.
Modern computational chemistry provides powerful tools to quantify these relationships. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors that correlate with reactivity. For example, calculated barrier heights for reactions like the electrophilic halogenation of benzene derivatives have shown excellent correspondence with experimental kinetic data. nih.gov Similarly, correlations have been established between calculated atomic charges on the carbonyl oxygen of substituted alkyl benzoates and experimental data, providing a direct way to characterize the nucleophilic reactivity of these molecules. nih.gov
A summary of the expected effects of the substituents in this compound on its reactivity is presented in the table below.
| Substituent | Position | Expected Electronic Effect | Predicted Impact on Reactivity |
| Bromo | 3 | Inductively electron-withdrawing | Increases electrophilicity of the carbonyl carbon; deactivates the ring to electrophilic substitution. |
| Bromo | 4 | Inductively electron-withdrawing, weakly resonance electron-donating | Increases electrophilicity of the carbonyl carbon; deactivates the ring to electrophilic substitution. |
| Methyl | 5 | Inductively and hyperconjugatively electron-donating | Decreases electrophilicity of the carbonyl carbon; weakly activates the ring to electrophilic substitution. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving halogenated benzoate esters. Through the use of quantum chemical calculations, it is possible to map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and reaction pathways. montclair.edu This provides insights into the kinetics and thermodynamics of the reaction that are often difficult to obtain through experimental means alone.
For a compound like this compound, computational methods can be applied to investigate various potential reactions. For example, the mechanism of its hydrolysis can be studied by modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the carbonyl carbon. Calculations can determine the structure and energy of the tetrahedral intermediate and the transition states leading to its formation and breakdown.
A pertinent example of the power of computational chemistry in this area is the study of benzoate-assisted C-H activation and C-Br bond cleavage at a Ruthenium(II) center. acs.org In this research, Density Functional Theory (DFT) calculations were instrumental in supporting a proposed reaction mechanism. The calculations revealed a process involving a reversible C-H activation, leading to the formation of an anionic cyclometalated intermediate. acs.org This intermediate was found to be more labile, allowing for the subsequent cleavage of a C-Br bond. acs.org
The computational models in such studies can also capture the subtle electronic effects of substituents on the reaction rate. For instance, in the aforementioned study, the kinetic model based on the computed mechanism successfully reproduced the rate enhancement observed with para-substituted benzoates bearing both electron-withdrawing and electron-donating groups. acs.org
The general steps involved in the computational elucidation of a reaction mechanism for a halogenated benzoate ester are outlined in the table below.
| Step | Description | Computational Methods |
| 1. Geometry Optimization | The three-dimensional structures of the reactants, products, intermediates, and transition states are determined by finding the minimum or first-order saddle points on the potential energy surface. | DFT (e.g., B3LYP, M06-2X), Ab initio methods (e.g., MP2, CCSD(T)) |
| 2. Frequency Calculation | These calculations are performed to characterize the stationary points as minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections. | DFT, Ab initio methods |
| 3. Intrinsic Reaction Coordinate (IRC) | This calculation is used to confirm that a transition state connects the correct reactants and products by following the reaction path downhill from the transition state. | DFT, Ab initio methods |
| 4. Solvation Modeling | Since many reactions occur in solution, the effect of the solvent is incorporated using implicit or explicit solvent models to obtain more accurate energies. | Polarizable Continuum Model (PCM), SM8, etc. |
| 5. Energy Profile Construction | The relative energies of all species along the reaction pathway are plotted to visualize the reaction mechanism and determine the rate-determining step. | Single-point energy calculations with higher-level theory or larger basis sets. |
Through these computational approaches, a detailed and quantitative understanding of the reaction mechanisms involving this compound can be achieved, guiding further experimental work and the design of new chemical processes.
Reactivity and Reaction Pathways of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate
Hydrolysis and Saponification Reactions
The ester linkage in Propan-2-yl 3,4-dibromo-5-methylbenzoate is susceptible to cleavage through hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters.
Kinetic and Mechanistic Studies of Ester Hydrolysis under Acidic and Basic Conditions
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters like this compound proceeds via a multi-step mechanism, typically AAC2. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the corresponding 3,4-dibromo-5-methylbenzoic acid. The reaction is generally first-order with respect to both the ester and the acid catalyst. researchgate.net The rate of this reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two bromine atoms, being electron-withdrawing, increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. Conversely, the methyl group is electron-donating, which could slightly counteract this effect.
Catalytic Hydrolysis of this compound
Beyond simple acid or base catalysis, the hydrolysis of benzoate (B1203000) esters can be catalyzed by other species. For instance, phosphate (B84403) ions have been shown to catalyze the hydrolysis of certain benzoate esters. rsc.org The catalytically active species is the HPO42- ion, which acts as a nucleophile, attacking the ester's carbonyl group to form a transient acyl phosphate intermediate. rsc.org This intermediate is then hydrolyzed to yield the carboxylic acid. The mechanism is nucleophilic in nature, with the formation of a tetrahedral intermediate being the rate-limiting step. rsc.org Additionally, specialized catalytic systems, such as those employing N,N-diarylammonium pyrosulfate, have been developed for the efficient hydrolysis of esters under solvent-free conditions. organic-chemistry.org Such methods could potentially be applied to this compound.
Nucleophilic Substitution Reactions on the Aromatic Ring (e.g., bromine displacement)
The two bromine atoms on the aromatic ring of this compound are potential sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) at Bromine Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. sigmaaldrich.com The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org For this compound, a stepwise or double Suzuki-Miyaura coupling could be envisioned to replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of these couplings. libretexts.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. this compound could be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or alkynyl groups at the bromine positions. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A potential side reaction is the dehalogenation of the starting material, which can sometimes be mitigated by adjusting reaction conditions or catalyst systems. reddit.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the site of a bromine atom on the aromatic ring. The reaction typically yields products with an E-configuration at the double bond. thieme-connect.de The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. libretexts.org
Sonogashira Coupling: This reaction is a powerful method for forming C(sp2)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org this compound could undergo Sonogashira coupling to produce alkynyl-substituted derivatives. The reaction can often be carried out under mild conditions. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryls, Styrenes |
| Stille | Organotin compound (e.g., R-SnBu3) | Pd(0) catalyst (e.g., Pd(PPh3)4) | Ketones, Biaryls |
| Heck | Alkene (e.g., CH2=CHR') | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkenes |
| Sonogashira | Terminal Alkyne (e.g., H-C≡CR') | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Aryl Alkynes |
SNAr Pathways for Bromine Replacement with Various Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the ester group (-COOR) is moderately electron-withdrawing. This deactivation might not be sufficient to facilitate SNAr reactions under standard conditions. The bromine atoms themselves are deactivating, and the methyl group is activating, further complicating the electronic landscape. Therefore, SNAr reactions on this substrate are expected to be challenging without further activation of the aromatic ring. If the reaction were to proceed, it would involve the addition of a nucleophile to the ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a bromide ion to restore aromaticity. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Methyl-Substituted Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. byjus.com The existing substituents on the benzene ring of this compound will direct the position of any incoming electrophile. The directing effects of the substituents are as follows:
-Br (Bromo): Ortho-, para-directing, but deactivating.
-CH3 (Methyl): Ortho-, para-directing, and activating.
-COOR (Ester): Meta-directing and deactivating.
Considering the positions of these groups, the C6 position is ortho to the methyl group and meta to the ester group. The C2 position is ortho to one bromine and meta to the other, as well as being ortho to the ester group. The directing effects of the substituents are often additive. The activating methyl group will strongly direct incoming electrophiles to its ortho and para positions. However, the para position is already substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is the C6 position, which is ortho to the activating methyl group and not sterically hindered by the isopropyl ester. Reactions such as nitration (using HNO3/H2SO4) or further halogenation (e.g., with Br2/FeBr3) would be expected to primarily yield the 6-substituted product. byjus.com
Reduction and Oxidation Chemistry of this compound
The chemical behavior of this compound under reductive and oxidative conditions is diverse, allowing for selective transformations at the ester group or the aromatic bromine substituents.
Reduction of the Ester Group to Alcohol or Aldehyde
The isopropyl ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. commonorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by a nucleophilic addition to an aldehyde intermediate. The complete reduction yields (3,4-dibromo-5-methylphenyl)methanol. The reaction is typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
Reduction to Aldehyde: For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage, forming 3,4-dibromo-5-methylbenzaldehyde. commonorganicchemistry.comchemistrysteps.comorgosolver.com The low temperature stabilizes the tetrahedral intermediate, preventing the elimination of the alkoxy group and further reduction. chemistrysteps.com
Ester Reduction Reactions
| Product | Reagent | Typical Conditions | Selectivity |
|---|---|---|---|
| (3,4-dibromo-5-methylphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF, followed by aqueous workup. byjus.com | Reduces esters and other carbonyls to alcohols. masterorganicchemistry.com |
| 3,4-dibromo-5-methylbenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane, -78 °C, ~1 equivalent of reagent. commonorganicchemistry.comcommonorganicchemistry.com | Selectively reduces esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.com |
Selective Reduction of Bromine Atoms
The carbon-bromine bonds on the aromatic ring can be cleaved through reductive dehalogenation, a synthetically useful process for removing halogen atoms that may have been used as blocking or directing groups. organic-chemistry.orgresearchgate.net
Catalytic hydrogenation is a common and effective method for this purpose. numberanalytics.com Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can reduce aryl bromides. organic-chemistry.orgsci-hub.se The reaction conditions, including catalyst loading, hydrogen pressure, and temperature, can be tuned to achieve selectivity. libretexts.orgyoutube.com Generally, aryl bromides are more readily reduced than aryl chlorides, and selective reduction in the presence of other functional groups like esters is feasible. organic-chemistry.orgresearchgate.net For instance, catalytic hydrogenation under neutral conditions can remove bromo groups while leaving ester, nitro, or cyano groups intact. organic-chemistry.orgresearchgate.net Alternative hydrogen sources, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst, can also be employed for debromination under mild, aqueous conditions. nih.gov
Selective Debromination Methods
| Method | Reagents & Catalyst | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Effective for aryl halides; selectivity can be controlled. organic-chemistry.orgsci-hub.se Aromatic rings require harsh conditions to be reduced. libretexts.orgyoutube.com |
| Transfer Hydrogenation | Formate salts (e.g., triethylammonium (B8662869) formate), Pd/C | Milder alternative to H₂ gas. |
| Hydride Reduction | NaBH₄, Pd[P(t-Bu)₃]₂ | Can be performed in water at room temperature. nih.gov |
| Photochemical Reduction | Visible light, Ir-based photocatalyst, H-donor (e.g., TTMSS) | A light-mediated method for hydrodebromination. acs.org |
Photochemical Reactivity and Degradation Pathways
This compound is expected to exhibit photochemical reactivity, primarily centered around the carbon-bromine bonds. Aromatic bromides are known to undergo photolysis, a process where light absorption leads to bond cleavage. nih.govucla.edu The C-Br bond is significantly weaker than the C-H, C-C, or C-O bonds within the molecule, making it the most likely site for photodissociation. researchgate.net
Upon absorption of ultraviolet (UV) light, a C-Br bond can break, generating a bromine radical and an aryl radical. nih.gov This process is a key step in the environmental degradation of brominated aromatic compounds. nih.gov The resulting aryl radical is highly reactive and can participate in several subsequent reactions:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another organic molecule (like the isopropyl group on the ester) to form propan-2-yl 3-bromo-5-methylbenzoate or propan-2-yl 4-bromo-5-methylbenzoate.
Radical Combination: It could potentially combine with other radicals in the system.
Studies on related dibromobenzenes show that they undergo ultrafast predissociation upon photoexcitation. researchgate.net The degradation kinetics often follow a first-order model, and the rate can be influenced by the solvent and the wavelength of the irradiation. nih.gov When heated, brominated compounds can also decompose, emitting toxic fumes such as hydrogen bromide. nih.gov
Coordination Chemistry: this compound as a Ligand or Precursor
While direct studies on the coordination chemistry of this compound are not available, its structure suggests potential as a ligand in the formation of metal complexes. Metal-organic frameworks (MOFs) and coordination polymers are often constructed from metal ions and organic ligands that possess donor atoms like oxygen or nitrogen. nih.gov
The primary coordination sites on this molecule are the oxygen atoms of the carboxylate group of the ester. Although esters are weaker ligands than carboxylates, they can coordinate to metal centers. More commonly, the ester would first be hydrolyzed to the corresponding 3,4-dibromo-5-methylbenzoic acid. This resulting carboxylate can then act as a versatile ligand, coordinating to metal ions in various modes (monodentate, bidentate, bridging), similar to other substituted benzoates. mdpi.commdpi.comresearchgate.net
The nature of the substituents on the benzoate ring can influence the resulting structure of the metal complex. mdpi.comacs.org The bromine and methyl groups on the ring would modify the electronic properties and steric profile of the ligand, potentially leading to the formation of unique mononuclear or polynuclear metal complexes. mdpi.comacs.orgnih.gov For instance, studies on ortho- and para-substituted benzoates with copper (II) and zinc (II) have shown the formation of diverse structures, including dimers and polymers, where the coordination mode is subtly affected by the ring substituents. mdpi.commdpi.comacs.orgnih.gov The bromine atoms themselves could also engage in weaker halogen bonding interactions within a crystal lattice, further influencing the solid-state architecture.
Chemical Transformations and Derivatization of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate
Synthesis of Novel Benzoate (B1203000) Ester Derivatives
The synthesis of novel benzoate ester derivatives from propan-2-yl 3,4-dibromo-5-methylbenzoate can be approached by modifying the ester functionality or by further functionalizing the aromatic core.
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.comyoutube.com This process is typically catalyzed by an acid or a base. masterorganicchemistry.comyoutube.com For this compound, transesterification offers a straightforward method to synthesize a variety of other ester derivatives by reacting it with different alcohols in the presence of a suitable catalyst. youtube.comyoutube.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. youtube.com Basic conditions, on the other hand, involve the use of an alkoxide, which acts as a potent nucleophile. youtube.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of a new ester and the release of propan-2-ol. youtube.com The choice of alcohol dictates the nature of the resulting ester, allowing for the synthesis of a library of compounds with varying alkyl or aryl groups.
Table 1: Potential Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Potential Product |
| Methanol | H₂SO₄ (acid) | Methyl 3,4-dibromo-5-methylbenzoate |
| Ethanol (B145695) | NaOEt (base) | Ethyl 3,4-dibromo-5-methylbenzoate |
| Benzyl (B1604629) alcohol | H₂SO₄ (acid) | Benzyl 3,4-dibromo-5-methylbenzoate |
This table represents hypothetical reactions based on the principles of transesterification.
The aromatic ring of this compound, being substituted with two bromine atoms and a methyl group, is considered electron-deficient. This deactivation influences the conditions required for further electrophilic aromatic substitution reactions.
Further Halogenation: The introduction of additional halogen atoms onto the aromatic ring would likely require harsh conditions due to the existing deactivating bromo and ester groups. nih.gov Regioselectivity would be directed by the existing substituents.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. youtube.com For a deactivated ring like in this compound, forcing conditions such as higher temperatures may be necessary. The directing effects of the current substituents would favor the introduction of the nitro group at the remaining vacant position on the ring. wordpress.com
Sulfonation: Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using fuming sulfuric acid. Similar to nitration, the deactivated nature of the aromatic ring would necessitate strong reaction conditions.
Transformation of Bromine Substituents into Other Functional Groups
The two bromine atoms on the aromatic ring are key handles for a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for transforming aryl halides into a wide range of other functional groups.
Cyanation: The bromine atoms can be replaced by a cyano group (-CN) through palladium-catalyzed cyanation reactions. rsc.orgorganic-chemistry.orgacs.org Common cyanide sources include potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). acs.org This transformation provides access to benzonitrile (B105546) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov
Amination: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl bromides with primary or secondary amines in the presence of a palladium catalyst and a base. nih.govberkeley.edu This reaction is highly versatile and can be used to synthesize a wide array of aniline (B41778) derivatives from this compound. acs.orgnih.govchemistryviews.org
Alkynylation: The Sonogashira coupling enables the reaction of aryl bromides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to form aryl alkynes. This reaction would allow for the introduction of various substituted alkyne moieties onto the aromatic ring of the parent compound.
Vinylation: Reactions such as the Heck or Suzuki coupling can be employed to introduce vinyl groups. The Heck reaction couples aryl halides with alkenes, while the Suzuki reaction utilizes vinylboronic acids or esters. acs.orgnih.govtcichemicals.comresearchgate.net These methods provide access to substituted styrene (B11656) derivatives.
Table 2: Potential Cross-Coupling Reactions at the Bromine Positions
| Reaction Type | Coupling Partner | Catalyst System | Potential Functional Group |
| Cyanation | Zn(CN)₂ | Pd(dba)₂ / dppf | -CN |
| Amination | R₂NH | Pd(OAc)₂ / ligand | -NR₂ |
| Alkynylation | RC≡CH | PdCl₂(PPh₃)₂ / CuI | -C≡CR |
| Vinylation | H₂C=CH-B(OR)₂ | Pd(PPh₃)₄ | -CH=CH₂ |
This table illustrates potential transformations based on established cross-coupling methodologies.
The bromine atoms can be used to generate highly reactive organometallic reagents.
Grignard Reagents: Aryl bromides react with magnesium metal to form Grignard reagents (ArMgBr). masterorganicchemistry.comlibretexts.org In the case of this compound, it is possible to selectively form a mono-Grignard reagent, which can then be reacted with various electrophiles. sciencemadness.org However, the presence of the ester group, which is reactive towards Grignard reagents, presents a challenge and may require protection or low-temperature conditions. youtube.comyoutube.com
Organolithiums: Aryl bromides can be converted to organolithium reagents (ArLi) through lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium, typically at low temperatures. wikipedia.orgsaylor.orgorgosolver.comnih.govslideshare.net Similar to Grignard reagents, organolithiums are highly reactive nucleophiles and bases, and their reaction with the ester group must be considered.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Trace Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of organic compounds like Propan-2-yl 3,4-dibromo-5-methylbenzoate. These hyphenated techniques offer unparalleled separation efficiency and definitive molecular identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. bldpharm.comjournalijar.com In the case of this compound, the compound is volatilized and separated from non-volatile impurities in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification. researchgate.net The intensity of the signal is proportional to the amount of the compound present, enabling precise quantification. For purity analysis, GC-MS can detect and identify even minute quantities of impurities, such as starting materials or by-products from its synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is not limited by the volatility or thermal stability of the analyte. nih.gov This makes it a powerful tool for the analysis of a wide range of compounds, including those that may degrade under the high temperatures of GC. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly sensitive and selective, making it ideal for trace analysis of this compound in complex matrices. nih.govnih.gov The use of derivatization agents containing bromine can further enhance detection and provide characteristic isotopic patterns for confident identification. nih.gov
A new method has been developed for the multi-residue measurement of the main brominated flame retardants in human biological matrices which has proven to be suitable for the identification of brominated flame retardant residues at ultra-trace levels. nih.gov
Table 1: Illustrative GC-MS and LC-MS Parameters for Analysis of Halogenated Benzoic Acid Esters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Column | DB-1 poly(dimethylsiloxane) fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) dss.go.th | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) nih.gov |
| Injector Temperature | 250 °C | N/A |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with formic acid or ammonium (B1175870) acetate (B1210297) buffer) dss.go.th |
| Carrier Gas | Helium at a constant flow rate | N/A |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole, Ion Trap | Quadrupole, Time-of-Flight (TOF), Orbitrap |
| Detection Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) | Selected Reaction Monitoring (SRM) (for quantification in complex matrices) nih.gov |
Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Comprehensive Analysis
To gain an even more comprehensive understanding of this compound, further hyphenated techniques can be employed. These methods couple a separation technique with a spectroscopic method that provides complementary structural information.
Gas Chromatography-Infrared (GC-IR) spectroscopy combines the separation power of GC with the structural information provided by infrared spectroscopy. As the separated components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in the molecule, such as the ester carbonyl group and the aromatic ring of this compound.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that directly couples HPLC with NMR spectroscopy. This allows for the separation of components in a mixture followed by their structural elucidation using NMR without the need for manual fraction collection. For a compound like this compound, LC-NMR could be used to identify and characterize impurities or degradation products in a sample, providing detailed information about their molecular structure.
The development of hyphenated techniques, which combine a separation method with an online spectroscopic detection technology, has been a significant advancement in analytical chemistry. bldpharm.com
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged species and for the separation of isomers. nih.govnih.gov While this compound itself is neutral, it can be analyzed by CE after hydrolysis to its corresponding carboxylic acid, 3,4-dibromo-5-methylbenzoic acid.
In Capillary Zone Electrophoresis (CZE) , a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. nih.govjfda-online.com Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. nih.gov This technique is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. For the analysis of isomeric dibromomethylbenzoic acids, CZE can be a powerful tool to achieve separation where chromatographic methods may fall short. nih.gov The use of additives such as cyclodextrins to the buffer can enhance the separation of closely related isomers. nih.gov
Table 2: Illustrative Capillary Electrophoresis Parameters for the Analysis of Benzoate (B1203000) Derivatives
| Parameter | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Borate buffer, pH 9.2 jfda-online.com |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV-Vis at 220 nm |
| Temperature | 25 °C |
Solid-State NMR for Polymorphic Studies and Dynamics
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the characterization of solid materials. nih.gov Unlike solution-state NMR, which provides information about the average structure of a molecule in solution, SSNMR can provide detailed information about the local structure, conformation, and dynamics of molecules in the solid state. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For this compound, SSNMR could be used to:
Identify and characterize different polymorphic forms.
Determine the conformation of the molecule in the solid state.
Study the dynamics of the methyl and isopropyl groups.
Investigate intermolecular interactions, such as halogen bonding.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. The study of quadrupolar nuclei like bromine (79Br and 81Br) can provide direct insight into the local environment of the bromine atoms in the crystal lattice. nih.gov
Exploration of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate in Material Science and Chemical Applications
Role as a Precursor in Polymer Synthesis (e.g., flame retardant polymers, specialty polyesters)
There is no available scientific literature or patent data that describes the use of Propan-2-yl 3,4-dibromo-5-methylbenzoate as a monomer or precursor in the synthesis of polymers. While halogenated compounds, particularly brominated aromatic esters, are often investigated for their potential as flame retardants, no studies have specifically evaluated this compound for such purposes. Consequently, there are no research findings on its incorporation into flame retardant polymers or specialty polyesters.
Potential as a Building Block for Functional Organic Materials
Research into the application of this compound as a foundational component for functional organic materials is not present in the current body of scientific literature.
Organic Semiconductors or Optoelectronic Materials
No studies have been found that investigate the semiconductor or optoelectronic properties of this compound or materials derived from it. Its potential in this area remains unexplored.
Liquid Crystal Applications
The molecular structure of this compound possesses features, such as a rigid aromatic core, that are common in liquid crystalline materials. However, there is no published research confirming or analyzing its mesomorphic (liquid crystal) behavior.
Application in Supramolecular Chemistry (e.g., self-assembly, host-guest chemistry)
There is no documented use of this compound in the field of supramolecular chemistry. Its potential for forming self-assembled structures or participating in host-guest interactions has not been reported.
Use as a Chemical Probe or Standard in Research
While the compound is available commercially, it has not been established as a chemical probe or analytical standard in any specific research application according to available literature.
Catalytic Applications (e.g., as a ligand component, pre-catalyst)
No information is available to suggest that this compound has been used as a ligand, a precursor to a catalyst, or in any other capacity within the field of catalysis.
Environmental Fate and Mechanistic Degradation Studies of Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate Non Toxicological Aspects
Photodegradation Pathways in Aqueous and Gaseous Phases
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental fate of many organic pollutants, particularly in the atmosphere and surface waters. For Propan-2-yl 3,4-dibromo-5-methylbenzoate, photodegradation is expected to proceed through several key mechanisms based on studies of similar brominated aromatic compounds. nih.govflemingcollege.ca
The primary photodegradation pathway for many brominated flame retardants (BFRs) involves reductive debromination, where a carbon-bromine bond is cleaved. nih.govresearchgate.net This process can occur stepwise, leading to the formation of less brominated and potentially more mobile or bioavailable degradation products. The rate of photodegradation has been observed to increase with the number of bromine atoms in some BFRs. flemingcollege.ca Studies on other brominated compounds have shown that the wavelength of light is a critical factor, with shorter wavelengths (e.g., 180-334 nm) leading to significantly faster degradation compared to visible light (400-700 nm). nih.gov
In addition to debromination, the ester linkage of this compound is also susceptible to photochemical cleavage. This would result in the formation of 3,4-dibromo-5-methylbenzoic acid and propan-2-ol. The aromatic ring itself can undergo photo-oxidation, often initiated by hydroxyl radicals, leading to ring cleavage and the formation of smaller, more polar intermediates. acs.org
In the gaseous phase, brominated aromatic compounds are expected to react with photochemically produced hydroxyl radicals (•OH), a primary oxidant in the troposphere. This reaction can lead to the degradation of the compound, with estimated atmospheric half-lives varying depending on the specific structure and atmospheric conditions. For instance, the estimated atmospheric hydroxylation half-life for 2-bromobenzoic acid is approximately 4.47 days. epa.gov The presence of particulate matter can also influence photodegradation, with some studies showing that adsorption onto surfaces like clay minerals can catalyze the process. e3s-conferences.org
Table 1: Predicted Photodegradation Products of this compound
| Parent Compound | Potential Photodegradation Products | Anticipated Pathway |
| This compound | Propan-2-yl 3-bromo-5-methylbenzoate | Reductive Debromination |
| Propan-2-yl 4-bromo-5-methylbenzoate | Reductive Debromination | |
| 3,4-dibromo-5-methylbenzoic acid | Ester Hydrolysis | |
| Propan-2-ol | Ester Hydrolysis | |
| Hydroxylated and ring-opened products | Photo-oxidation |
Biodegradation Mechanisms and Metabolite Identification (Focus on biochemical pathways)
Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the removal of pollutants from the environment. The biodegradation of this compound is likely to be initiated by the enzymatic hydrolysis of the ester bond, a common pathway for benzoate (B1203000) esters. researchgate.net This reaction, catalyzed by carboxylesterases, would yield 3,4-dibromo-5-methylbenzoic acid and propan-2-ol. nih.gov
The subsequent fate of the resulting brominated benzoic acid is dependent on the metabolic capabilities of the microbial communities present. Studies on the biodegradation of halogenated benzoic acids have shown that the position of the halogen substituent significantly influences the degradation pathway and rate. nih.gov For instance, the degradation of 2-bromobenzoic acid by Pseudomonas aeruginosa has been shown to proceed via the formation of catechol, which is then subject to ring cleavage. nih.govnih.gov
The microbial degradation of the aromatic ring typically involves initial activation, often through the formation of a coenzyme A (CoA) thioester, followed by dearomatization and ring cleavage. nih.gov For benzoate, both aerobic and anaerobic degradation pathways are well-documented. nih.gov Aerobic pathways often involve hydroxylation of the aromatic ring by dioxygenases, leading to intermediates like catechol, which are then cleaved. nih.gov Anaerobic degradation proceeds through benzoyl-CoA and subsequent reduction of the aromatic ring before cleavage. nih.gov
The bromine substituents on the aromatic ring of 3,4-dibromo-5-methylbenzoic acid are expected to make the compound more recalcitrant to biodegradation compared to its non-brominated counterpart. researchgate.net The presence of multiple bromine atoms can hinder enzymatic attack and slow down the degradation process. However, some microbial consortia have been shown to degrade monohalogenated benzoic acids. nih.gov
Table 2: Predicted Biodegradation Metabolites of this compound
| Parent Compound | Initial Metabolites | Subsequent Metabolites | Key Enzymatic Steps |
| This compound | 3,4-dibromo-5-methylbenzoic acid | Brominated catechols | Carboxylesterase |
| Propan-2-ol | Ring cleavage products | Dioxygenase | |
| Debrominated intermediates | Dehalogenase |
Hydrolytic Stability under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the ester linkage is the primary site for hydrolysis, which would result in the formation of 3,4-dibromo-5-methylbenzoic acid and propan-2-ol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. libretexts.org
Ester hydrolysis can be catalyzed by both acids and bases. libretexts.orgnumberanalytics.com Under alkaline conditions, the hydrolysis of benzoate esters generally follows a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The stability of the ester is influenced by the electronic and steric effects of its substituents. Electron-withdrawing groups on the aromatic ring, such as bromine, are expected to increase the rate of alkaline hydrolysis. nih.gov For example, a study on substituted benzoate esters showed that ethyl p-bromobenzoate has a lower hydrolytic stability (half-life of 12 minutes under specific alkaline conditions) compared to the unsubstituted ethyl benzoate (half-life of 14 minutes). nih.gov
The stability of the ester in plasma and liver microsomes, which can be an indicator of its biological hydrolytic stability, has been shown to be influenced by the size of the alcohol group. nih.gov Generally, plasma stability is inversely proportional to the size of the alkoxy group. nih.gov
Table 3: Factors Influencing the Hydrolytic Stability of Benzoate Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases at low and high pH | Acid and base catalysis libretexts.org |
| Temperature | Increases with temperature | Provides activation energy for the reaction |
| Electron-withdrawing substituents | Increases rate of alkaline hydrolysis | Stabilizes the transition state nih.gov |
| Steric hindrance | Can decrease the rate | Hinders nucleophilic attack at the carbonyl carbon researchgate.net |
Transport and Distribution Mechanisms in Environmental Matrices (Focus on chemical behavior)
The transport and distribution of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a brominated aromatic ester, it is expected to be a hydrophobic compound with low water solubility and a high affinity for organic matter. fapu.demdpi.com
Due to its likely hydrophobicity, the compound is expected to partition from the water column to sediment and suspended particulate matter in aquatic environments. nih.gov This behavior is common for many brominated flame retardants. mdpi.com The tendency of a compound to adsorb to soil and sediment is often quantified by the soil adsorption coefficient (Koc). For example, the predicted Koc for 2-bromobenzoic acid is 49.0 L/kg, indicating moderate mobility in soil. epa.gov
The potential for long-range atmospheric transport is dependent on the compound's volatility. While specific data for this compound is unavailable, related brominated aromatic compounds have been detected in the atmosphere, suggesting that they can be subject to atmospheric transport. unist.ac.krnih.gov The distribution between the gaseous and particulate phases in the atmosphere is influenced by the compound's vapor pressure and the ambient temperature. unist.ac.kr
The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The predicted BCF for 2-bromobenzoic acid is low (3.21 L/kg), suggesting a low potential for bioconcentration. epa.gov However, the presence of two bromine atoms and the ester group in this compound may lead to a higher BCF. The European Chemicals Agency has raised concerns about the persistence, bioaccumulation, and toxicity of some aromatic brominated flame retardants. fapu.deuseforesight.io
Table 4: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Behavior | Governing Factors |
| Water | Low solubility, partitioning to sediment | Hydrophobicity, Kow |
| Soil/Sediment | Strong adsorption to organic matter | Koc, hydrophobicity |
| Air | Potential for atmospheric transport, partitioning to particulate matter | Vapor pressure, temperature |
| Biota | Potential for bioaccumulation | Kow, BCF |
Future Research Directions and Emerging Paradigms for Propan 2 Yl 3,4 Dibromo 5 Methylbenzoate Research
Integration with Flow Chemistry and Automated Synthesis
The traditional batch synthesis of esters often involves long reaction times and potential safety hazards, especially when dealing with exothermic reactions. acs.org Flow chemistry, a modern synthetic approach where reactions are run in a continuously flowing stream rather than in a flask, offers a promising alternative for the synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate. nih.gov The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety. nih.gov For instance, the esterification of benzoic acid derivatives can be significantly accelerated in a flow system, often reducing reaction times from hours to minutes. acs.org
Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are another key area for future development. nih.govchimia.ch These systems, often utilizing pre-packed reagent cartridges, can streamline the synthesis of a library of derivatives based on the this compound scaffold. chimia.chsynplechem.com The integration of flow chemistry with automated systems could enable the high-throughput synthesis and screening of novel compounds, accelerating the discovery of new materials and bioactive molecules. synplechem.com
Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Esters
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days acs.org | Seconds to minutes nih.gov |
| Heat Transfer | Inefficient, potential for hotspots nih.gov | Highly efficient, precise temperature control nih.gov |
| Safety | Handling of large volumes of hazardous reagents acs.org | Smaller reaction volumes, enhanced containment acs.org |
| Scalability | Often requires re-optimization | Linear scalability by extending run time |
| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity nih.gov |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, thus reducing the need for extensive experimental work. nih.govresearchgate.net For this compound, ML models could be trained on datasets of similar halogenated aromatic compounds to predict a range of properties. nih.gov This could include predicting the reactivity of the two bromine atoms in cross-coupling reactions, the stability of the ester bond under various conditions, and its potential biological activity.
Recent advances have shown that ML models, such as Light Gradient Boosting Machine (LightGBM) and Random Forest (RF), combined with molecular fingerprints or descriptors, can accurately predict the rate constants of reactions involving halogen radicals. nih.gov Such models could be adapted to predict the susceptibility of the C-Br bonds in this compound to various chemical transformations. Furthermore, AI can be used to develop quantitative structure-activity relationships (QSARs) to guide the design of new derivatives with desired properties. researchgate.net Explainable AI (XAI) frameworks, like Shapley Additive Explanations (SHAP), can provide insights into which structural features are most important for a given property, aiding in the rational design of new molecules. nih.govmdpi.com
Table 2: Potential AI/ML Applications for this compound
| Application Area | Predicted Property/Outcome | Potential Impact |
|---|---|---|
| Reactivity Prediction | Site-selectivity of cross-coupling reactions | Guidance for synthetic planning |
| Property Prediction | Physicochemical properties (solubility, logP) | Faster screening for specific applications |
| Bioactivity Screening | Potential as a kinase inhibitor, etc. | Prioritization of compounds for biological testing |
| Toxicity Prediction | Potential adverse effects | Early-stage safety assessment |
Exploration of Novel Catalytic Systems for Derivatization
The two bromine atoms on the aromatic ring of this compound are prime sites for derivatization through cross-coupling reactions. The development of novel catalytic systems is crucial for achieving high efficiency and selectivity in these transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. colab.wsnih.gov Research into new ligands, such as bulky, electron-rich phosphines, has been shown to improve the catalytic activity for reactions involving aryl chlorides and could be beneficial for the less reactive C-Br bonds in certain contexts. acs.orgorganic-chemistry.org
The use of heterogeneous catalysts, where the catalyst is supported on a solid material like SBA-15, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. colab.ws Future research could focus on developing robust and recyclable catalysts for the derivatization of this compound. Additionally, exploring transition-metal-free cross-coupling reactions, which can be initiated electrochemically, presents an environmentally friendly alternative to traditional methods. nih.gov
Table 3: Potential Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Bond Formed | Potential Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl or alkyl boronic acid/ester | C-C | Pd(OAc)2 / PCy3 acs.org |
| Heck | Alkene | C-C | Pd/NHC nih.gov |
| Buchwald-Hartwig | Amine | C-N | Pd/BrettPhos nih.gov |
| Sonogashira | Terminal alkyne | C-C | Pd/Cu |
| Stille | Organostannane | C-C | Pd(PPh3)4 |
Advanced Materials Development from Brominated Benzoate (B1203000) Esters
The presence of two bromine atoms makes this compound a potentially valuable building block for advanced materials. Brominated aromatic compounds are well-known for their flame-retardant properties. This compound could be incorporated into polymers to enhance their fire resistance. The dibromo functionality allows for the creation of cross-linked polymers with unique thermal and mechanical properties.
Furthermore, the ability to selectively functionalize the bromine atoms opens the door to creating a variety of functional materials. For example, by replacing the bromine atoms with fluorescent moieties through cross-coupling reactions, new fluorescent probes or organic light-emitting diode (OLED) materials could be developed. The rigid aromatic core of the molecule could also be exploited in the synthesis of liquid crystals or other materials with interesting optical properties. The derivatization of similar dibromo-substituted compounds has been shown to yield materials with interesting electrochemical and optical properties. researchgate.net
Expanding the Scope of Green Synthetic Methodologies
Future research on this compound should prioritize the development of green and sustainable synthetic methods. This aligns with the growing demand for environmentally friendly chemical processes in both academia and industry. uwlax.edu One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.org
The use of solid acid catalysts, such as those based on zirconium and titanium, can replace corrosive and difficult-to-recover liquid acids like sulfuric acid in esterification reactions. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste generation. mdpi.com Another green approach is the use of safer and more environmentally benign solvents, or even performing reactions under solvent-free conditions. ijisrt.com For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported as an effective catalyst for direct esterification under neat conditions. mdpi.com The development of biocatalytic methods, using enzymes like lipases, for the synthesis and modification of esters also represents a key area for green chemistry research. mdpi.com
Table 4: Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Conventional Method | Greener Alternative |
|---|---|---|
| Energy Efficiency | Conventional heating (oil bath) | Microwave-assisted synthesis ijsdr.org |
| Catalysis | Homogeneous acid catalysts (e.g., H2SO4) researchgate.net | Heterogeneous solid acid catalysts mdpi.com, biocatalysts mdpi.com |
| Safer Solvents | Chlorinated or aromatic solvents | Greener solvents (e.g., ethanol) or solvent-free conditions ijisrt.com |
| Waste Prevention | Stoichiometric reagents, difficult to recycle catalysts | Catalytic reactions, recyclable catalysts mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Propan-2-yl 3,4-dibromo-5-methylbenzoate, and what are the critical reaction conditions to ensure high yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) regioselective bromination of 5-methylbenzoic acid derivatives to introduce bromine atoms at positions 3 and 4, and (2) esterification with propan-2-ol. For bromination, electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ or H₂SO₄ as a catalyst is common. Careful temperature control (0–25°C) minimizes over-bromination. Esterification can be achieved via acid-catalyzed (e.g., H₂SO₄) Fischer esterification or using coupling agents like DCC/DMAP. Purity is confirmed via NMR (to verify substitution patterns) and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C5, bromines at C3/C4) and ester group integration.
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₀Br₂O₂; calc. 369.91 g/mol) and isotopic patterns from bromine.
- X-ray Diffraction : Resolves crystal structure and substituent geometry (if single crystals are obtained) .
Advanced Research Questions
Q. How can computational methods such as Multiwfn be utilized to analyze the electronic properties and reactive sites of this compound?
- Methodological Answer : Multiwfn enables wavefunction analysis to:
- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., electron-deficient bromine substituents).
- Evaluate electron localization function (ELF) to visualize π-π stacking tendencies in the aromatic ring.
- Perform orbitals composition analysis to assess contributions of bromine atoms to frontier molecular orbitals (FMOs), which influence reactivity in cross-coupling reactions. These insights guide experimental design for functionalization or interaction studies .
Q. What challenges arise in the crystallographic refinement of this compound using SHELX, and how can data contradictions be resolved?
- Methodological Answer : Challenges include:
- Heavy atom effects : Bromine’s high electron density can cause absorption errors. Apply empirical absorption corrections (SADABS) during data processing.
- Disorder in the isopropyl group : Use PART/ISOR commands in SHELXL to model split positions.
- Data contradictions : Compare residual density maps and refine anisotropic displacement parameters. Validate with Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or packing .
Q. How does the substitution pattern on the benzoate ring influence the compound’s intermolecular interactions and crystal packing?
- Methodological Answer : The 3,4-dibromo-5-methyl substitution creates steric and electronic effects:
- Steric hindrance : The methyl group at C5 restricts rotation of the ester group, favoring specific conformations.
- Halogen bonding : Bromine atoms at C3/C4 participate in Type-II halogen∙∙∙O interactions with carbonyl groups of adjacent molecules.
- Graph set analysis (R²₂(8) motifs) reveals dimeric hydrogen-bonding networks, stabilizing the crystal lattice. These interactions are critical for predicting solubility and co-crystal formation .
Q. In the context of regioselective bromination, how can competing reaction pathways be controlled during the synthesis of 3,4-dibromo-5-methylbenzoic acid precursors?
- Methodological Answer : Competing para-bromination (relative to the methyl group) is mitigated by:
- Directed ortho-metalation : Use of LDA to deprotonate the methyl-adjacent position, followed by quenching with Br₂.
- Temperature modulation : Slow addition of Br₂ at –10°C to favor kinetic over thermodynamic control.
- Protecting groups : Temporary protection of the carboxylic acid as a methyl ester reduces electronic deactivation during bromination. Post-bromination hydrolysis restores the acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
